2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-7-3-1-2-4-8(7)14-6-5-12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFYGKGHFARFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
Comparison with (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanesulfonyl Fluoride
This derivative replaces the carboxamide group with a methanesulfonyl fluoride moiety. Key distinctions include:
- Reactivity: The sulfonyl fluoride group (C10H12FNO3S, MW 245.27) introduces electrophilic character, enabling covalent binding to proteins—a feature absent in the carboxamide analog .
- Physical Properties : The sulfonyl fluoride derivative has a higher molecular weight (245.27 vs. ~220–240 g/mol) and likely greater hydrophobicity due to the fluorine atom .
Comparison with 4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic Acid
This Boc-protected analog highlights the impact of substituents on physicochemical properties:
- Acidity : The carboxylic acid group (pKa ~3.38) confers water solubility at physiological pH, unlike the neutral carboxamide .
- Boiling Point : The Boc derivative has a predicted boiling point of 441.7°C, significantly higher than the carboxamide due to increased polarity and hydrogen-bonding capacity .
Table 2: Substituent Effects on Benzoxazepine Derivatives
| Compound | Functional Group | Molecular Weight | Key Property |
|---|---|---|---|
| This compound | Carboxamide | ~220–240 | Neutral, moderate polarity |
| (Benzoxazepin-5-yl)methanesulfonyl fluoride | Methanesulfonyl fluoride | 245.27 | Electrophilic, reactive |
| Boc-protected carboxylic acid | Carboxylic acid + Boc | ~310–330 | Acidic, high polarity |
Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and its mechanism of action.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.218 g/mol
- SMILES Notation : NC(=O)C1CCN(C1)C2=CC=CC=C2
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study by Kuo et al. (2008) demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The most active derivative had an IC50 value of 0.67 µM .
Table 1: Antiproliferative Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Derivative A | 0.67 ± 0.18 |
| Derivative B | 1.23 ± 0.15 |
| Derivative C | 2.45 ± 0.20 |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It acts as a ligand for serotonin receptors (5-HT), which are implicated in mood regulation and neuroprotection . The modulation of these receptors suggests potential applications in treating anxiety and depression.
The mechanism by which this compound exerts its biological effects involves the modulation of neurotransmitter systems and the inhibition of cancer cell proliferation pathways.
- Serotonin Receptor Modulation : The compound's interaction with serotonin receptors leads to enhanced serotonergic activity, promoting neuroprotective effects.
- Inhibition of Cell Proliferation : In cancer cells, the compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Studies
A notable case study involved a series of experiments on the efficacy of this compound in vivo using xenograft models. The results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls .
Table 2: In Vivo Efficacy in Xenograft Models
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 50 |
| Low Dose | 35 | 65 |
| High Dose | 60 | 85 |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide and its derivatives?
The compound is synthesized via a modified Pictet-Spengler reaction , which involves cyclization of an appropriately substituted benzaldehyde derivative with a β-amino alcohol. Key steps include:
- Reaction optimization : Use of trifluoroacetic acid (TFA) as a catalyst under reflux conditions (16–24 hours) to achieve cyclization .
- Substituent introduction : Alkyl or aryl groups at the 5-position are incorporated by varying the aldehyde precursor, influencing ring strain and reactivity .
- Characterization : Confirmation of structure via -NMR (e.g., aromatic protons at δ 7.09–7.54 ppm, formyl protons at δ 8.08–8.21 ppm) and HR-FABMS for molecular ion validation .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >97% purity .
- Spectroscopic analysis :
- IR spectroscopy : Confirms carbonyl stretches (e.g., 1670–1671 cm for formyl groups) .
- -NMR : Identifies carboxamide carbonyl signals at δ ~170 ppm and benzoxazepine ring carbons between δ 30–60 ppm .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios within ±0.4% .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation (e.g., overlapping NMR signals)?
- Variable-temperature NMR : Reduces signal overlap by lowering conformational mobility (e.g., at 243 K) .
- Decoupling experiments : Selective irradiation of coupled protons (e.g., C5-H at δ 4.62–5.41 ppm) clarifies splitting patterns .
- 2D techniques : HSQC and HMBC correlate - couplings, confirming connectivity between the benzoxazepine core and substituents .
Q. What strategies are used to analyze structure-activity relationships (SAR) for benzoxazepine carboxamide derivatives in pharmacological studies?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 7-position to enhance metabolic stability, as seen in analogs with improved half-lives .
- Computational modeling : Docking studies using AutoDock Vina assess binding affinity to GABA receptors, correlating with anxiolytic activity .
- Pharmacokinetic profiling : Microsomal stability assays (e.g., human liver microsomes) quantify CYP450-mediated oxidation rates, guiding lead optimization .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Solvent optimization : Replacing dichloromethane with acetonitrile improves cyclization efficiency (yield increases from 45% to 68%) .
- Catalyst screening : Switching from TFA to p-toluenesulfonic acid (PTSA) reduces reaction time to 8 hours while maintaining >90% purity .
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., over-oxidation) by precise control of residence time .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points or spectral data across studies?
- Crystallinity effects : Amorphous vs. crystalline forms (e.g., polymorphs) can alter melting points by 10–15°C. Use XRPD to confirm solid-state uniformity .
- Solvent artifacts : Residual solvents (e.g., DMF) in NMR samples shift proton signals. Conduct lyophilization or high-vacuum drying before analysis .
- Batch variability : Compare multiple synthesis batches using LC-MS to identify impurities (e.g., unreacted aldehyde precursors) .
Methodological Resources
- Spectral libraries : PubChem (CID-specific -NMR and IR data) .
- Synthetic protocols : Modified Pictet-Spengler reaction detailed in Heterocycles (2017) .
- Computational tools : Gaussian 16 for DFT calculations to predict reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
